![molecular formula C23H31FN6O2 B2392717 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-90-7](/img/structure/B2392717.png)

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

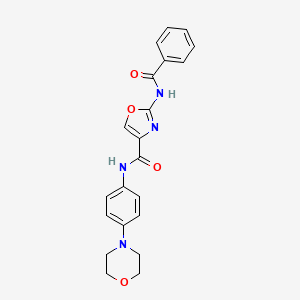

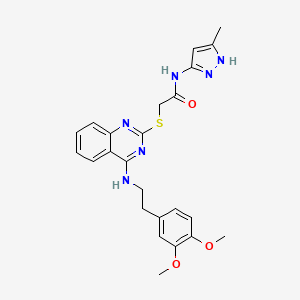

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H31FN6O2 and its molecular weight is 442.539. The purity is usually 95%.

BenchChem offers high-quality 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antihistaminic and Cardiovascular Activity

Antihistaminic Activity : Research conducted by Pascal et al. (1985) on derivatives similar to the compound demonstrated significant antihistaminic activity. These derivatives inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models, indicating potential for treating allergies and asthma (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).

Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) synthesized derivatives that showed significant electrocardiographic, antiarrhythmic, and hypotensive activity. These findings suggest potential applications in treating cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Luminescent Properties and Photo-induced Electron Transfer

- Gan et al. (2003) explored the luminescent properties of naphthalimide derivatives with piperazine substituents, including compounds structurally related to the one . Their research found these compounds to serve as effective pH probes due to their fluorescence response to pH changes, suggesting applications in biochemical sensors and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Antibacterial Activity

- Konduri et al. (2020) synthesized novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds disrupted the biosynthesis of peptidoglycan, demonstrating antiproliferative effects and suggesting potential as anti-tuberculosis agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

Antiasthmatic Agents

- Research on xanthene derivatives by Bhatia et al. (2016) indicated that certain 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives possess significant antiasthmatic activity. This study reveals the compound's potential in developing new treatments for asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Herbicidal Applications

- Li et al. (2005) discovered that certain 1-phenyl-piperazine-2,6-diones exhibit remarkable herbicidal activity. This suggests the compound's potential utility in agriculture for weed control (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .

Biochemical Pathways

The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, the compound can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .

Pharmacokinetics

The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and regulation of adenosine function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

特性

IUPAC Name |

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-8-6-5-7-17(18)24/h5-8,16H,9-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVAJMLJTVXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/no-structure.png)

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)